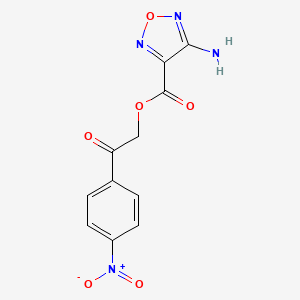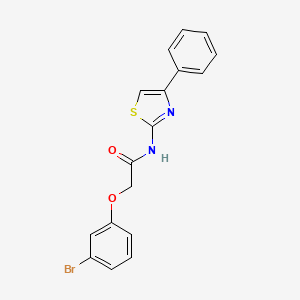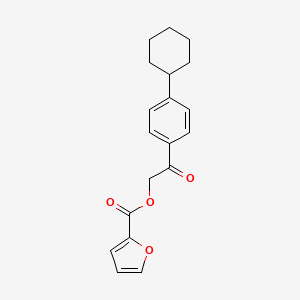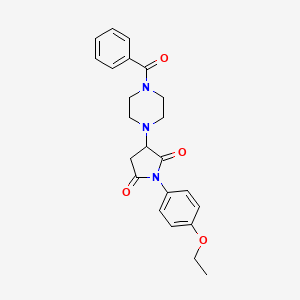![molecular formula C14H12BrNO3S2 B5106803 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5106803.png)
2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate involves the inhibition of the activity of histone deacetylase enzymes. These enzymes play a critical role in the regulation of gene expression and cell growth. Inhibition of histone deacetylase enzymes by this compound leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to inhibit the aggregation of amyloid-beta peptides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate in laboratory experiments is its ability to selectively inhibit the activity of histone deacetylase enzymes, making it a valuable tool for studying the role of these enzymes in gene regulation and cell growth. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate. One potential direction is the development of more potent and selective inhibitors of histone deacetylase enzymes based on the structure of this compound. Additionally, this compound could be studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Finally, the potential use of this compound in the treatment of neurodegenerative diseases could be further explored.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its unique properties and potential applications in the treatment of cancer and neurodegenerative diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been extensively studied, and future directions for research have been identified.
Synthesemethoden
The synthesis of 2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate involves the reaction of 2-bromo-4-acetophenone with ethylthioacetic acid followed by the addition of thionyl chloride and 2-mercapto-1,3-thiazole-4-carboxaldehyde. The resulting compound is purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate has been extensively used in scientific research due to its ability to inhibit the growth of cancer cells. Studies have shown that this compound has a significant inhibitory effect on the proliferation of human leukemia cells and breast cancer cells. Additionally, this compound has been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[2-bromo-4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S2/c1-3-20-14-16-11(13(18)21-14)7-9-4-5-12(10(15)6-9)19-8(2)17/h4-7H,3H2,1-2H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZMCBXHRNAYGM-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)Br)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)Br)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(4-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methanol](/img/structure/B5106732.png)


![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B5106750.png)

![{5-[4-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5106766.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-1-methyl-2,6-piperidinedione](/img/structure/B5106773.png)
![1-[(4-chlorophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5106779.png)
![3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5106784.png)
![4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5106787.png)

![ethyl 4-amino-2-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5106802.png)

